1-Iodo-1-phenylarsinan-1-ium iodide
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Overview
Description
1-Iodo-1-phenylarsinan-1-ium iodide is a chemical compound with the molecular formula C6H5AsI2. It is an organoarsenic compound where an arsenic atom is bonded to a phenyl group and an iodine atom, forming a positively charged arsenium ion, which is paired with an iodide anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-1-phenylarsinan-1-ium iodide typically involves the reaction of phenylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5AsH2+I2→C6H5AsI2+H2
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of inert atmospheres and appropriate safety measures to handle toxic reagents .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-1-phenylarsinan-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to phenylarsine.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Arsenic oxides and iodinated by-products.
Reduction: Phenylarsine and hydrogen iodide.
Substitution: Various halogenated phenylarsine derivatives.
Scientific Research Applications
1-Iodo-1-phenylarsinan-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand arsenic’s effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-iodo-1-phenylarsinan-1-ium iodide involves its interaction with cellular components. The arsenic atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and the induction of oxidative stress, ultimately affecting cellular metabolism and viability .
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the iodine atoms.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Arsenic triiodide: Contains three iodine atoms bonded to arsenic but lacks the phenyl group.
Properties
CAS No. |
62293-14-5 |
---|---|
Molecular Formula |
C11H15AsI2 |
Molecular Weight |
475.97 g/mol |
IUPAC Name |
1-iodo-1-phenylarsinan-1-ium;iodide |
InChI |
InChI=1S/C11H15AsI.HI/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1 |
InChI Key |
WYFJFWYIZNUEJP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[As+](CC1)(C2=CC=CC=C2)I.[I-] |
Origin of Product |
United States |
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